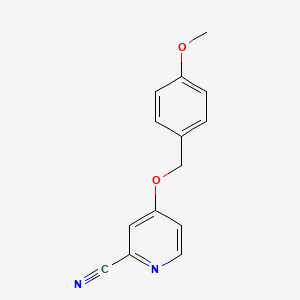

4-((4-Methoxybenzyl)oxy)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-6-7-16-12(8-14)9-15/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTCALFVMXNGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Spectroscopic Characterization and Structural Elucidation of 4 4 Methoxybenzyl Oxy Picolinonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. The application of high-field and multi-dimensional NMR methods provides a detailed map of the atomic connectivity and spatial relationships within the 4-((4-methoxybenzyl)oxy)picolinonitrile molecule.

High-Field and Multi-Dimensional NMR Techniques (e.g., 2D-NMR: COSY, HSQC, HMBC, NOESY)

While specific high-resolution 2D-NMR data for this compound is not widely available in the public domain, a theoretical analysis based on its structure allows for the prediction of expected correlations. A standard 1D ¹H NMR spectrum would provide initial information on the chemical environment of the protons. For a related compound, 4-methoxybenzaldehyde, the proton signals are well-documented. hmdb.ca

To achieve a complete structural assignment of this compound, a suite of 2D-NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to identify adjacent protons on the picolinonitrile and methoxybenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the picolinonitrile ring, the ether linkage, and the methoxybenzyl group. For instance, correlations would be expected between the benzylic protons and the carbons of both aromatic rings, as well as the ether-linked carbon of the picolinonitrile ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For example, NOESY could reveal the spatial proximity between the benzylic protons and the protons on the picolinonitrile ring.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | ~ 7.35 | d | 2H | Protons on the methoxybenzyl ring |

| H-3', H-5' | ~ 6.90 | d | 2H | Protons on the methoxybenzyl ring |

| H-6 | ~ 8.50 | d | 1H | Proton on the picolinonitrile ring |

| H-5 | ~ 7.10 | dd | 1H | Proton on the picolinonitrile ring |

| H-3 | ~ 6.95 | d | 1H | Proton on the picolinonitrile ring |

| -OCH₂- | ~ 5.20 | s | 2H | Benzylic protons |

| -OCH₃ | ~ 3.80 | s | 3H | Methoxy (B1213986) protons |

| Predicted values based on analogous structures. |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| C-CN | ~ 117 | Nitrile carbon |

| C-4 | ~ 165 | Ether-linked carbon on the picolinonitrile ring |

| C-2, C-6 | ~ 150, ~140 | Carbons on the picolinonitrile ring |

| C-3, C-5 | ~ 110, ~115 | Carbons on the picolinonitrile ring |

| C-1' | ~ 128 | Quaternary carbon on the methoxybenzyl ring |

| C-2', C-6' | ~ 130 | Carbons on the methoxybenzyl ring |

| C-3', C-5' | ~ 114 | Carbons on the methoxybenzyl ring |

| C-4' | ~ 160 | Methoxy-linked carbon on the methoxybenzyl ring |

| -OCH₂- | ~ 70 | Benzylic carbon |

| -OCH₃ | ~ 55 | Methoxy carbon |

| Predicted values based on analogous structures. |

Quantitative NMR for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be determined. This technique is also invaluable for monitoring the progress of its synthesis, allowing for the quantification of starting materials, intermediates, and the final product directly in the reaction mixture.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of this compound, which in turn provides its exact molecular formula. For C₁₄H₁₂N₂O₂, the calculated monoisotopic mass is 240.0899. HRMS can measure this with high accuracy, typically within a few parts per million (ppm), confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to analyze the fragmentation pathways. Upon ionization, the molecule would likely undergo characteristic fragmentation, providing structural confirmation. Expected fragmentation patterns would include the cleavage of the benzylic ether bond, leading to the formation of the 4-methoxybenzyl cation (m/z 121) and a fragment corresponding to the picolinonitrile ether radical (m/z 119). Further fragmentation of the picolinonitrile portion could also be observed. The study of metabolites of compounds containing an N-ortho-methoxybenzyl substituent has demonstrated the utility of nanoLC-HRMS/MS in identifying related structures. nih.gov

| Ion | m/z (Predicted) | Formula | Identity |

| [M+H]⁺ | 241.0972 | C₁₄H₁₃N₂O₂⁺ | Protonated molecular ion |

| [M+Na]⁺ | 263.0791 | C₁₄H₁₂N₂O₂Na⁺ | Sodium adduct |

| 121.0653 | C₈H₉O⁺ | 4-Methoxybenzyl cation | |

| 120.0324 | C₆H₄N₂O | 4-Oxypicolinonitrile fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural motifs.

| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) | Vibrational Mode |

| C≡N (Nitrile) | ~ 2230-2210 | Stretching |

| C-O-C (Aryl ether) | ~ 1250 (asymmetric), ~ 1040 (symmetric) | Stretching |

| C=C, C=N (Aromatic rings) | ~ 1600-1450 | Stretching |

| C-H (Aromatic) | ~ 3100-3000 | Stretching |

| C-H (Aliphatic, -CH₂- and -CH₃) | ~ 3000-2850 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The conjugated system of this compound, which includes both the picolinonitrile and the 4-methoxybenzyl rings, is expected to absorb UV radiation. The spectrum would likely show π → π* transitions characteristic of the aromatic systems. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of auxochromic groups like the methoxy and ether functionalities. Studies on related compounds, such as chalcones with methoxyphenyl groups, show strong UV absorption. researchgate.net

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

Computational Chemistry and Theoretical Investigations of 4 4 Methoxybenzyl Oxy Picolinonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). nih.gov For a molecule like 4-((4-Methoxybenzyl)oxy)picolinonitrile, DFT calculations using a basis set such as B3LYP/6-311++G(d,p) would be employed to find the optimized molecular structure corresponding to the global minimum energy. acadpubl.euresearchgate.net This process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the most stable conformation of the molecule.

The electronic properties, such as the distribution of charges on different atoms, can be determined through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These analyses provide insights into the intramolecular charge transfer and the nature of the chemical bonds. For example, in a related molecule, the global minimum energy was calculated to be -901.5965 Hartrees, indicating a stable optimized structure. acadpubl.euresearchgate.net

Table 1: Example Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Structurally Similar Molecule

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (ether) | 1.37 | |

| C-N (picolino) | 1.34 | |

| C=N (nitrile) | 1.16 | |

| O-C-C (ether) | 108.5 | |

| C-C-N (picolino) | 120.2 | |

| C-C≡N (nitrile) | 178.9 |

Note: The data in this table is representative and based on general bond lengths and angles for similar functional groups. Actual values for this compound would require specific DFT calculations.

Prediction and Validation of Spectroscopic Data against Experimental Results

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model. dntb.gov.ua Techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, are commonly simulated. mdpi.com

Theoretical vibrational frequencies (FT-IR and FT-Raman) are calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, providing a better match with experimental spectra. acadpubl.eu Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The strong correlation between calculated and experimental spectroscopic data would confirm the accuracy of the optimized molecular geometry. acadpubl.eu

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups in a Related Molecule (MBMQ)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

| C-H stretching (aromatic) | 3055 | 3060 |

| C-H stretching (aliphatic) | 2927 | 2930 |

| C=N stretching (quinoline) | 1624 | 1620 |

| C-O-C stretching (ether) | 1246 | 1250 |

Source: Adapted from spectroscopic data for 2-(4-methoxybenzyloxy)-4-methylquinoline. acadpubl.euresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a crucial tool for predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which further quantify the molecule's reactivity. acadpubl.euresearchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Molecule (MBMQ)

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

| Electronegativity (χ) | 3.605 |

| Chemical Hardness (η) | 2.375 |

| Global Softness (S) | 0.421 |

Source: Data derived from a computational study on 2-(4-methoxybenzyloxy)-4-methylquinoline. acadpubl.euresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule over time, including its conformational changes and interactions with a solvent. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in solution. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences the molecular shape and dynamics. This is crucial for understanding its behavior in a real-world chemical or biological environment. Although specific MD simulation data for this compound is not available, such studies would be invaluable for a comprehensive understanding of its properties. nih.govnih.gov

Chemical Transformations and Mechanistic Insights of 4 4 Methoxybenzyl Oxy Picolinonitrile

Mechanistic Investigations of Nitrile Group Reactivity (e.g., Hydrolysis, Reduction, Cycloaddition Reactions)

The nitrile group is a versatile functional handle, capable of undergoing a range of transformations to yield different functionalities. Its electrophilic carbon atom is the primary site of reactivity. libretexts.org

Hydrolysis: The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids, typically proceeding through an amide intermediate. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. Subsequent proton transfer and tautomerization yield a protonated amide, which upon further hydrolysis, forms the corresponding carboxylic acid and ammonium (B1175870). libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imine anion that is subsequently protonated by water to give an amide intermediate, which is then hydrolyzed to a carboxylate salt.

Reduction: The nitrile group can be reduced to either an amine or an aldehyde, depending on the reducing agent employed.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon to form an imine anion, which can accept a second hydride to form a dianion. libretexts.org Aqueous workup then provides the primary amine.

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H). The reaction mechanism involves the formation of a Lewis acid-base complex between the aluminum center and the nitrile nitrogen. This is followed by a single hydride transfer to the nitrile carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed upon acidic workup to release the aldehyde. libretexts.org

Cycloaddition Reactions: While nitriles are generally considered weak electrophiles, they can participate in cycloaddition reactions. nih.gov The reactivity of the nitrile can be enhanced by adjacent electron-withdrawing groups. nih.gov In the context of 4-((4-methoxybenzyl)oxy)picolinonitrile, the pyridine (B92270) ring influences the electronic properties of the nitrile. These reactions, such as [4+2] or [2+2] cycloadditions, can be used to construct new ring systems, although they may require thermal or photochemical activation. youtube.com The nitrile can act as a 2π component in these reactions, reacting with dienes or other multi-π-electron systems to form new heterocyclic structures.

Transformations Involving the Ether Linkage (e.g., Cleavage, Rearrangements)

The para-methoxybenzyl (PMB) ether is a widely used protecting group for hydroxyl functions in organic synthesis due to its relative stability and the variety of methods available for its selective cleavage. kiesslinglab.com

Cleavage: The removal of the PMB group from the 4-position of the pyridine ring is a key transformation. This can be accomplished under oxidative or acidic conditions, often with high selectivity over other functional groups like simple benzyl (B1604629) ethers. nih.gov

| Cleavage Method | Reagents | Conditions | Key Features | Citation |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | High selectivity for PMB over benzyl ethers. Neutral conditions tolerate many other functional groups. | nih.govresearchgate.net |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/H₂O | A common alternative to DDQ for oxidative deprotection. | nih.gov |

| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Can selectively cleave PMB ethers in the presence of benzyl esters. | nih.gov |

| Acid-Catalyzed Cleavage | Trifluoromethanesulfonic acid (TfOH) / Sulfonamide | Dioxane | The sulfonamide acts as a scavenger for the cleaved p-methoxybenzyl cation. | kiesslinglab.com |

| Lewis Acid Cleavage | Dimethylboron Bromide (Me₂BBr) | CH₂Cl₂, -78 °C | Mild conditions that are compatible with esters and other sensitive groups. | researchgate.net |

Rearrangements: Rearrangements involving the p-methoxybenzyl ether linkage are not commonly reported transformations under typical synthetic conditions. The stability of the benzylic cation intermediate formed upon cleavage generally favors trapping by a nucleophile over structural rearrangement.

Reactivity of the Pyridine Ring System (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The pyridine ring is an electron-deficient heterocycle, which makes its reactivity distinct from that of benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the C2-nitrile group, makes it a prime candidate for nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. stackexchange.comnih.gov

Regioselectivity: Nucleophilic attack on substituted pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen). This is because the negative charge of the anionic intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the 3-position does not allow for this resonance stabilization.

Mechanism: SNAr reactions can proceed through a concerted mechanism or, more traditionally, a two-step addition-elimination sequence via the discrete Meisenheimer intermediate. nih.gov For pyridines, concerted mechanisms are considered likely for many common transformations. nih.gov

Vicarious Nucleophilic Substitution (VNS): In the absence of a leaving group, C-H functionalization can be achieved through VNS. This involves the addition of a nucleophile (typically a carbanion with a leaving group on the α-carbon) to the electron-deficient ring, followed by base-induced elimination to restore aromaticity. nih.gov This method could potentially be used to introduce alkyl groups onto the pyridine ring of the title compound.

Site-Specific Derivatization Strategies for Structural Diversification

To expand the chemical space around the this compound scaffold, various derivatization strategies can be employed. These methods typically involve the installation of a reactive handle, such as a halogen, to enable further functionalization.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds. mdpi.comnih.gov To apply these methods to the pyridine ring of the target compound, a halogen (e.g., Br or I) or triflate leaving group would typically be introduced first.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide/triflate, and is known for its mild conditions and tolerance of a wide range of functional groups. lmaleidykla.lt

Stille Coupling: This reaction involves the coupling of an organostannane with an aryl halide/triflate, also catalyzed by palladium. It is valued for the stability of the organotin reagents. nih.gov Copper(I) salts can be used as promoters in some modified Stille couplings that use thioethers as leaving groups. lmaleidykla.lt

Alkylation: Direct alkylation of the pyridine ring can be achieved under specific conditions. As mentioned, VNS provides a pathway for the C-H alkylation of electron-deficient heterocycles. nih.gov Alternatively, if a leaving group is present, nucleophilic substitution with an organometallic reagent can introduce an alkyl chain.

Annulation reactions involve the construction of a new ring onto an existing scaffold. Cycloaddition reactions are a primary tool for this purpose. For instance, pyridine derivatives can be synthesized through a tandem cycloaddition/cycloreversion sequence where a 1,4-oxazinone precursor reacts with an alkyne. nih.gov This inverse-electron-demand Diels-Alder reaction involves a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction (cycloreversion) by extruding CO₂ to yield a highly substituted pyridine. nih.gov This strategy could be conceptually applied to build more complex heterocyclic systems starting from a functionalized picolinonitrile derivative.

Proposed Reaction Mechanisms for Observed Transformations

Understanding the reaction mechanisms is crucial for predicting reactivity and controlling outcomes.

Mechanism of Oxidative PMB Ether Cleavage by DDQ: The cleavage of the p-methoxybenzyl ether by DDQ is proposed to proceed through an oxidative pathway.

Formation of a Charge-Transfer Complex: The electron-rich PMB ether ring forms a colored charge-transfer complex with the electron-deficient DDQ.

Hydride Abstraction: A single-electron transfer followed by proton loss, or a direct hydride transfer, from the benzylic position to DDQ generates a stabilized p-methoxybenzyl cation and the DDQ hydroquinone (B1673460) anion. The methoxy (B1213986) group is critical for stabilizing this cation.

Hydrolysis: The benzylic cation is rapidly trapped by water present in the reaction mixture to form a hemiacetal.

Collapse: The unstable hemiacetal collapses to release p-methoxybenzaldehyde and the free alcohol (the 4-hydroxypicolinonitrile (B1322302) derivative).

Mechanism of Nucleophilic Aromatic Substitution (SNAr): For a hypothetical SNAr on a 2-chloro-4-((4-methoxybenzyl)oxy)pyridine derivative with a nucleophile (Nu⁻):

Nucleophilic Attack: The nucleophile attacks the carbon bearing the leaving group (e.g., C2), breaking the aromaticity and forming a negatively charged Meisenheimer intermediate.

Resonance Stabilization: The negative charge is delocalized over the ring and, importantly, onto the electronegative pyridine nitrogen atom, which provides substantial stabilization for the intermediate.

Elimination: The leaving group (Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. stackexchange.comnih.gov

General Catalytic Cycle for Suzuki Cross-Coupling: For a hypothetical reaction between a bromo-substituted pyridine derivative (Py-Br) and an organoboron reagent (R-B(OR)₂):

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the Py-Br bond to form a Pd(II) complex, [Py-Pd(II)-Br].

Transmetalation: In the presence of a base, the organic group (R) is transferred from the boron reagent to the palladium center, displacing the bromide and forming a new Pd(II) complex, [Py-Pd(II)-R].

Reductive Elimination: The two organic groups on the palladium complex (Py and R) couple and are eliminated from the metal center, forming the product (Py-R) and regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle. lmaleidykla.lt

Role and Significance of 4 4 Methoxybenzyl Oxy Picolinonitrile in Advanced Heterocyclic Chemistry

Contribution to Picolinonitrile Chemistry and Pyridine (B92270) Ring System Reactivity

The utility of 4-((4-Methoxybenzyl)oxy)picolinonitrile is rooted in the fundamental reactivity of its parent scaffold, the pyridine ring. The pyridine ring system is analogous to benzene (B151609) but with one carbon atom replaced by nitrogen, which significantly alters its electronic properties. nih.gov The nitrogen atom exerts a strong electron-withdrawing effect (both inductive and mesomeric), making the ring electron-deficient. stackexchange.com This deactivation generally hinders electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. stackexchange.comstackexchange.com

The synthesis of this compound itself is a prime example of this reactivity. It is prepared via the nucleophilic substitution of 4-chloropicolinonitrile, where the chlorine atom at the 4-position acts as a leaving group. The reaction proceeds efficiently because the electron-withdrawing properties of both the ring nitrogen and the cyano group at the 2-position stabilize the intermediate (Meisenheimer complex) formed during the attack of a nucleophile. stackexchange.comstackexchange.com In this case, the nucleophile is the alkoxide generated from (4-methoxyphenyl)methanol.

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| 4-Chloropicolinonitrile | (4-Methoxyphenyl)methanol | Sodium Hydride (NaH) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Once formed, the compound's reactivity is dictated by its functional groups. The nitrile group (-CN) is a versatile handle for further transformations. For instance, in related picolinonitrile systems, nitrile groups can be converted into amidines upon treatment with reagents like lithium trimethylsilylamide, showcasing a common reaction pathway for this functional group. nih.gov This latent reactivity is crucial for its role as a synthetic intermediate.

Implications for the Synthesis of Complex Organic Molecules with Picolinonitrile and Methoxybenzyl Moieties

This compound has been documented as a key intermediate in the synthesis of potent and selective modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These receptors are significant targets in the development of treatments for various central nervous system disorders.

In a patented synthetic route, this compound (referred to as Intermediate A1) serves as the central scaffold onto which further complexity is built. The nitrile group is specifically targeted by organometallic reagents, such as Grignard reagents, to construct new carbon-carbon bonds and elaborate the structure. For example, reaction with (2-methoxy-5-pyridinyl)magnesium bromide leads to the formation of a ketone, which is a precursor to the final, biologically active mGluR5 modulator.

This demonstrates the compound's primary role: it provides a stable, pre-functionalized pyridine core. The p-methoxybenzyl (PMB) ether at the 4-position is robust enough to withstand the conditions of Grignard reactions and other transformations, while the nitrile at the 2-position provides a reliable site for chemical modification. This strategy allows for the modular synthesis of a library of complex derivatives for structure-activity relationship (SAR) studies. nih.gov

Exploration of Structure-Reactivity Relationships within Ether-Linked Pyridine Systems

The structure of this compound is a well-defined example of how functional groups dictate the reactivity of a molecule. The ether linkage, formed through a Williamson ether synthesis, connects the pyridine core to a para-methoxybenzyl (PMB) group. total-synthesis.com The PMB group is a widely used protecting group in organic synthesis, valued for its stability under a range of conditions, including exposure to bases and organometallic reagents. nih.govresearchgate.net

The key structure-reactivity features are summarized below:

Table 2: Structure-Reactivity Analysis of this compound

| Molecular Fragment | Role / Property | Implication for Reactivity |

| Pyridine Ring | Electron-deficient aromatic core | Activated for nucleophilic attack at C4 (for its synthesis) and deactivated for electrophilic attack. |

| Nitrile Group (-CN) | Electron-withdrawing group; synthetic handle | Further activates the ring; serves as the primary site for subsequent transformations (e.g., addition reactions). |

| Ether Linkage (-O-) | Stable covalent bond | Connects the pyridine and benzyl (B1604629) moieties; stable to many reaction conditions, allowing for selective chemistry at the nitrile. |

| p-Methoxybenzyl (PMB) Group | Protecting group | Confers stability to the ether linkage but can be cleaved under specific oxidative or strong acidic conditions, offering a route to deprotection if needed. total-synthesis.com |

The presence of the methoxy (B1213986) group on the benzyl ring enhances the stability of the PMB ether compared to an unsubstituted benzyl ether, but also makes it susceptible to selective oxidative cleavage (e.g., with DDQ), a characteristic feature of the PMB protecting group. total-synthesis.com This allows the oxygen at the 4-position to be unmasked later in a synthetic sequence if desired, adding to the molecule's synthetic versatility.

Bioisosteric Replacements and Molecular Hybridization Concepts for Picolinonitrile-Based Scaffolds

While not a direct bioisostere itself, this compound is a foundational scaffold used in drug discovery strategies that heavily rely on concepts like molecular hybridization and scaffold hopping. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, alter pharmacokinetics, or reduce toxicity. estranky.skugm.ac.id

The use of this intermediate in the synthesis of mGluR5 modulators is a clear example of molecular hybridization. The core scaffold, a substituted picolinonitrile, is combined with various other pharmacophoric fragments to create a library of new chemical entities. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing frequently in FDA-approved drugs due to its ability to form hydrogen bonds and its favorable metabolic stability and solubility profiles. nih.govnih.gov

In this context, the this compound framework can be seen as a "north-west" quadrant of a larger molecule, providing specific steric and electronic properties. Medicinal chemists can then explore different "south-east" fragments, attaching them via the nitrile group, to probe the target receptor's binding pocket and optimize biological activity. The benzyloxy moiety itself can be considered a bioisosteric replacement for other large, lipophilic groups in different chemical series, and the entire scaffold provides a rigid framework to orient substituents in a defined three-dimensional space, a key principle in modern drug design. chemrxiv.org

Emerging Research Avenues and Future Outlook for 4 4 Methoxybenzyl Oxy Picolinonitrile

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 4-((4-Methoxybenzyl)oxy)picolinonitrile likely proceeds through a multi-step pathway, beginning with the formation of a substituted picolinonitrile core, followed by the introduction of the (4-methoxybenzyl)oxy group. A probable synthetic route involves the initial synthesis of 4-hydroxypicolinonitrile (B1322302), which is then etherified using 4-methoxybenzyl bromide.

Modern synthetic strategies are increasingly focused on the use of catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of the picolinonitrile scaffold, various catalytic methods are being explored. For instance, the synthesis of substituted pyridines, the core of picolinonitrile, can be achieved through cascade reactions catalyzed by copper salts. nih.gov These methods often allow for the construction of highly substituted pyridine (B92270) rings from readily available starting materials under mild conditions. nih.gov Another approach involves the use of gold(I) catalysis for the cyclization of specific precursors to form hydroxypicolinonitrile derivatives. acs.orgnih.gov

For the crucial etherification step, which involves the coupling of 4-hydroxypicolinonitrile with a 4-methoxybenzyl halide, phase-transfer catalysis or the use of specific base and solvent systems are being investigated to enhance yields and minimize side reactions. The development of catalysts that can facilitate this O-alkylation with high precision is a key area of research.

Table 1: Comparison of Catalytic Systems for Pyridine Synthesis

| Catalytic System | Precursors | Key Advantages | Reference |

| Copper(I) salt and secondary ammonium (B1175870) salt | O-acetyl ketoximes and α,β-unsaturated aldehydes | Modular synthesis, mild conditions, broad functional group tolerance | organic-chemistry.org |

| Gold(I) catalyst | 4-propargylaminoisoxazoles | One-pot synthesis, high yields for specific substrates | acs.orgnih.gov |

| Base-catalyzed three-component reaction | Ynals, isocyanates, amines, and alcohols | Metal-free, environmentally benign, high regioselectivity | organic-chemistry.org |

Integration of Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the discovery and optimization of synthetic routes. For a molecule like this compound, automated platforms can be employed to rapidly screen a wide range of reaction conditions for both the picolinonitrile synthesis and the subsequent etherification.

Continuous flow chemistry, a key component of automated synthesis, offers significant advantages in terms of safety, scalability, and reaction control. nih.gov For instance, the synthesis of substituted pyridines can be performed in a continuous flow setup, allowing for the rapid optimization of parameters such as temperature, residence time, and catalyst loading. nih.gov This approach is particularly beneficial for handling reactive intermediates and for scaling up the production of the target compound. HTE platforms, equipped with robotic liquid handlers and parallel reactors, can be used to systematically explore a vast parameter space, including different catalysts, bases, solvents, and temperature profiles, to identify the optimal conditions for the synthesis of this compound.

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reaction progress, providing valuable insights into the formation of intermediates and byproducts.

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed. researchgate.net For example, in situ FTIR can track the consumption of reactants and the formation of the picolinonitrile product by monitoring characteristic vibrational bands. researchgate.net Similarly, in situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time. researchgate.net This data is invaluable for elucidating reaction mechanisms, identifying rate-limiting steps, and optimizing reaction conditions to maximize the yield and purity of the final product.

Theoretical Modeling of Complex Reaction Pathways and Kinetic Analysis

Computational chemistry and theoretical modeling have become indispensable tools in modern synthetic chemistry. Density functional theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound, providing insights into transition state geometries, activation energies, and reaction thermodynamics. researchgate.net

By modeling the proposed mechanisms, researchers can predict the most likely reaction pathways and identify potential side reactions. This theoretical understanding can guide the experimental design, helping to select the most promising catalysts and reaction conditions. Kinetic analysis, informed by both experimental data from in situ monitoring and theoretical calculations, can lead to the development of a comprehensive kinetic model for the synthesis. This model can then be used to simulate the reaction under various conditions and to predict the optimal parameters for achieving high yields and selectivities.

Exploration of Unconventional Reactivity Patterns and Synthetic Applications

The unique combination of a picolinonitrile core and a (4-methoxybenzyl)oxy substituent in this compound opens up avenues for exploring unconventional reactivity patterns and novel synthetic applications. The cyano group and the pyridine nitrogen can participate in a variety of chemical transformations.

Research is ongoing to explore the reactivity of the picolinonitrile moiety in nucleophilic aromatic substitution (SNAr) reactions, where the cyano group can act as a leaving group or an activating group. nih.gov The reactivity of substituted pyridinium (B92312) ions is an area of active investigation, with studies showing that the leaving group order can deviate from the typical "element effect" observed in SNAr reactions. nih.gov Furthermore, the (4-methoxybenzyl)oxy group, while often used as a protecting group, may also influence the electronic properties and reactivity of the pyridine ring, potentially leading to new and unexpected chemical behavior. The exploration of these reactivity patterns could lead to the development of novel heterocyclic compounds with potential applications in various fields of chemistry.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-((4-Methoxybenzyl)oxy)picolinonitrile?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ether linkages can be formed using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 reactions with a picolinonitrile derivative and 4-methoxybenzyl bromide. Key considerations include:

- Solvent Selection: Polar aprotic solvents like DMF or MeOH are effective for facilitating nucleophilic attacks, as demonstrated in analogous syntheses of boronic ester-functionalized picolinonitriles .

- Catalyst Use: Palladium catalysts (e.g., PdCl₂(PPh₃)₂) may enhance cross-coupling efficiency when introducing substituents to the pyridine ring .

- Reaction Monitoring: Track progress via TLC or LC-MS, targeting complete consumption of starting materials (e.g., 4-hydroxy picolinonitrile).

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: ¹³C NMR and HRMS are critical for structural validation:

- ¹³C NMR Peaks: Expect signals for the methoxybenzyl group (δ ~55–60 ppm for OCH₃) and nitrile carbon (δ ~115–120 ppm). The pyridine ring carbons typically appear at δ ~120–150 ppm .

- HRMS-ESI: Calculate the exact mass (C₁₄H₁₂N₂O₂: 248.0954 g/mol). Experimental data should align within ±3 ppm error .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent purity, catalyst loading, or reaction scale. To address this:

- Control Experiments: Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, as seen in PET ligand syntheses .

- Scale-Up Adjustments: Optimize stoichiometry incrementally; for instance, reduce catalyst loadings (e.g., from 10 mol% to 5 mol% Pd) to minimize side reactions .

- Statistical Analysis: Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) affecting yield .

Q. How does the electronic environment of the methoxybenzyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methoxy group stabilizes intermediates in coupling reactions:

- Pd-Catalyzed Couplings: The methoxybenzyl ether enhances oxidative addition efficiency in Suzuki-Miyaura reactions, as observed in analogous quinoline syntheses .

- Substituent Effects: Use Hammett constants (σ⁺) to predict reactivity; the para-methoxy group (σ⁺ = -0.78) accelerates electron-deficient aryl halide couplings .

Q. What methodologies assess the hydrolytic stability of the methoxybenzyl ether linkage under physiological conditions?

Methodological Answer: Evaluate stability via:

- pH-Dependent Studies: Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. The methoxybenzyl group is prone to acid-catalyzed cleavage, requiring protective strategies in drug delivery systems .

- Accelerated Stability Testing: Use elevated temperatures (40–60°C) and extrapolate degradation rates using the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.